Ethyl 2-bromo-3-nitrobenzoate
Overview
Description
Ethyl 2-bromo-3-nitrobenzoate is an organic compound with the chemical formula C9H8BrNO4. It appears as a colorless to yellowish crystal or powder and has a melting point of 35-37°C and a boiling point of 318°C . This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is primarily used as an intermediate or raw material in organic synthesis, including the synthesis of drugs, pesticides, and dyes .
Preparation Methods
Ethyl 2-bromo-3-nitrobenzoate is generally synthesized through a multi-step process:
Synthesis of 2-nitrobenzoic acid: 2-nitrobenzoic acid is obtained by reacting 2-nitrobenzoic acid with sodium nitrite.
Bromination: 2-nitrobenzoic acid is then reacted with sodium chlorite to produce 2-bromo-3-nitrobenzoic acid.
Esterification: Finally, 2-bromo-3-nitrobenzoic acid is reacted with ethanol to yield this compound.
Chemical Reactions Analysis
Ethyl 2-bromo-3-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Ethyl 2-bromo-3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-nitrobenzoate involves its functional groups:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Reduction to Amine: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
Ethyl 2-bromo-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-5-nitrobenzoate: Similar in structure but with different positions of the nitro and bromine groups.
2-Bromo-3-nitrobenzoic acid: The acid form of the compound, which can be esterified to produce this compound.
Mthis compound: The methyl ester variant of the compound.
These compounds share similar functional groups but differ in their specific chemical properties and reactivity, making this compound unique in its applications and synthesis routes.
Properties
IUPAC Name |
ethyl 2-bromo-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNZOABLVURCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395652 | |
Record name | Ethyl 2-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-23-7 | |
Record name | Ethyl 2-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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